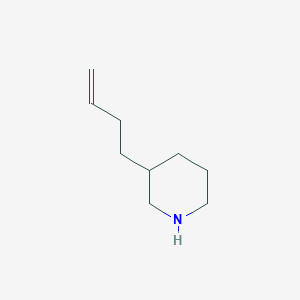

3-(but-3-en-1-yl)piperidine

Description

Significance of the Piperidine (B6355638) Core in Organic Chemistry

The unique three-dimensional structure of the piperidine ring, which typically adopts a chair conformation, allows for diverse substitution patterns, leading to a wide range of stereoisomers with distinct biological activities. wikipedia.org This structural diversity makes the piperidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The piperidine core is present in numerous alkaloids, which are naturally occurring nitrogen-containing compounds, often with potent physiological effects. wikipedia.org Examples include piperine, the compound responsible for the pungency of black pepper, and solenopsins, which are toxic alkaloids found in fire ant venom. wikipedia.orgmdpi.com

In the pharmaceutical industry, piperidine derivatives are integral to a multitude of drug classes, exhibiting a broad spectrum of pharmacological activities. ijnrd.org These include, but are not limited to:

Analgesics: Potent pain relievers such as meperidine and fentanyl contain a piperidine ring.

Antipsychotics: Drugs like haloperidol (B65202) and risperidone, used to manage psychosis, are based on this scaffold.

Antihistamines: Medications such as loratadine (B1675096) and fexofenadine, for treating allergies, incorporate the piperidine structure.

Antiviral and Antimicrobial agents: The piperidine moiety is found in compounds developed to combat various infectious diseases. ijnrd.org

The versatility of the piperidine ring also extends to its use as a synthetic intermediate and catalyst in organic synthesis. wikipedia.org Its basic nitrogen atom allows it to function as a base or a nucleophile, and various derivatives are employed as solvents or sterically hindered bases. wikipedia.org The development of efficient and stereoselective methods for the synthesis of substituted piperidines remains an active and important area of modern organic chemistry. nih.gov

Overview of the 3-(but-3-en-1-yl)piperidine Structural Motif within Heterocyclic Compounds

While the piperidine core is ubiquitous, specific substitution patterns give rise to unique chemical properties and potential applications. The this compound motif features a four-carbon alkenyl chain attached to the 3-position of the piperidine ring. This specific compound is not extensively documented in publicly available scientific literature, making a detailed overview challenging. However, by examining the chemistry of related 3-alkenylpiperidines, we can infer the potential significance and reactivity of this structural motif.

3-Alkenylpiperidines, in general, are valuable synthetic intermediates. The presence of the double bond in the side chain offers a reactive handle for a variety of chemical transformations, allowing for the further functionalization of the molecule. For instance, the alkenyl group can participate in reactions such as:

Diels-Alder Reactions: 3-Alkenyltetrahydropyridines can act as dienes in [4+2] cycloaddition reactions, enabling the construction of complex polycyclic systems. ua.es

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki or Stille coupling can be used to introduce the alkenyl side chain onto a pre-existing piperidine ring. ua.es

Oxidative Cleavage: The double bond can be cleaved to form aldehydes or carboxylic acids, providing a route to other 3-substituted piperidine derivatives.

Hydrogenation: The alkene can be reduced to the corresponding saturated alkyl chain.

The synthesis of 3-substituted piperidines can be achieved through various strategies, including the stereoselective introduction of substituents onto a pre-formed ring or the cyclization of appropriately functionalized acyclic precursors. grafiati.com For example, substituents at the 3-position of piperidin-2-one derivatives have been introduced stereoselectively through the reaction of electrophiles with amide enolates. grafiati.com

The 3-(but-3-en-1-yl) side chain, in particular, provides a flexible four-carbon tether with a terminal double bond. This feature could be exploited in intramolecular reactions, such as ring-closing metathesis, to form bicyclic structures. While specific research on this compound is limited, the broader class of 3-alkenylpiperidines represents a versatile platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Compound and Data Tables

Table 1: Mentioned Chemical Compounds

| Compound Name | CAS Number |

| This compound | Not Available |

| Piperidine | 110-89-4 |

| Piperine | 94-62-2 |

| Solenopsin | 69527-38-0 |

| Meperidine | 57-42-1 |

| Fentanyl | 437-38-7 |

| Haloperidol | 52-86-8 |

| Risperidone | 106266-06-2 |

| Loratadine | 79794-75-5 |

| Fexofenadine | 83799-24-0 |

| 3-Alkenylpiperidine | Not Available |

| 3-Alkenyltetrahydropyridine | Not Available |

| Piperidin-2-one | 675-20-7 |

Table 2: General Properties of Piperidine

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molar Mass | 85.15 g/mol |

| Appearance | Colorless liquid |

| Odor | Amine-like, objectionable |

| Boiling Point | 106 °C (223 °F; 379 K) |

| Melting Point | -7 °C (19 °F; 266 K) |

| Solubility in Water | Miscible |

| Acidity (pKa) | 11.22 (of the protonated form) |

| Density | 0.862 g/mL |

Structure

3D Structure

Properties

IUPAC Name |

3-but-3-enylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2,9-10H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFANOYFXELISQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 but 3 En 1 Yl Piperidine and Analogues

Direct Synthetic Routes to the 3-(but-3-en-1-yl)piperidine Scaffold

Direct construction of the this compound framework involves strategies where the piperidine (B6355638) ring is formed with the butenyl side chain already appended to the precursor. These methods offer an efficient pathway to the target molecule by minimizing post-cyclization modifications.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of N-heterocycle synthesis. Both intramolecular and intermolecular strategies are employed to construct this six-membered ring system.

Intramolecular cyclization reactions are powerful methods for forming cyclic structures, including the piperidine ring. mdpi.comlibretexts.org These reactions typically involve a linear precursor containing a nitrogen atom and a reactive moiety that can engage in a ring-closing event. For the synthesis of this compound, this would involve a precursor designed to form the piperidine ring while preserving the butenyl group at the desired position.

One common approach is the cyclization of aminoalkenes. acs.org For instance, an appropriately substituted N-protected 5-amino-oct-1-ene derivative could, in principle, undergo intramolecular cyclization to afford the this compound scaffold. Various catalytic systems, including those based on transition metals, can facilitate such transformations. mdpi.com Radical-mediated amine cyclization also presents a viable route, where a radical is generated on the nitrogen-containing precursor, leading to an intramolecular addition to a double bond to form the piperidine ring. mdpi.com

Table 1: Examples of Intramolecular Cyclization Strategies for Piperidine Synthesis

| Catalyst/Reagent | Substrate Type | Product | Reference |

| Cobalt(II) catalyst | Linear amino-aldehydes | Piperidines/Pyrrolidones | mdpi.com |

| Copper(I) or (II) catalysis | N-centered radicals | Piperidines | mdpi.com |

Intermolecular strategies involve the reaction of two or more components to build the piperidine ring. Annulation reactions, where a new ring is fused to an existing one, and cycloaddition reactions are prominent in this category.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly efficient method for constructing six-membered rings. researchgate.netwilliams.edu In the context of synthesizing this compound analogues, a diene could react with a dienophile containing the butenyl moiety. For instance, an azadiene (a diene containing a nitrogen atom) could react with a butenyl-substituted dienophile. Transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes have also been developed, offering milder reaction conditions compared to thermal methods. williams.edu Radical-mediated intermolecular [4+2] cycloadditions have also emerged as a powerful tool. rsc.org

Table 2: Key Features of Intermolecular Cycloaddition Reactions

| Reaction Type | Key Components | Ring System Formed | Key Advantages |

| Diels-Alder [4+2] Cycloaddition | Diene + Dienophile | Six-membered ring | High stereocontrol, atom economy |

| Aza-Diels-Alder Reaction | Azadiene + Dienophile | Piperidine derivative | Direct formation of N-heterocycle |

Functionalization of Pre-formed Piperidine Rings at the 3-Position

An alternative to de novo ring construction is the functionalization of a pre-existing piperidine ring. This approach is particularly useful when a suitable piperidine starting material is readily available. Introducing a substituent at the 3-position of the piperidine ring requires regioselective methods.

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of substituents onto the piperidine core. ajchem-a.com However, the C3 position can be challenging to functionalize directly due to electronic effects from the nitrogen atom. ajchem-a.com Despite this, methods for the arylation of piperidines at various positions have been developed. researchgate.net

More traditional approaches involve the use of piperidines with existing functional groups at the 3-position that can be converted to the desired butenyl side chain. For example, a 3-halopiperidine could undergo cross-coupling reactions with an appropriate organometallic reagent.

Strategies for Introducing the But-3-en-1-yl Side Chain

The introduction of the but-3-en-1-yl side chain onto a piperidine precursor or a pre-formed piperidine ring is a critical step in many synthetic routes.

A notable example involves a stereoselective three-component vinylogous Mannich-type reaction (VMR) to produce a chiral dihydropyridinone, which serves as a precursor to a quinolizidine (B1214090) alkaloid. rsc.org In this synthesis, the but-3-en-1-yl group was introduced via alkylation of a quinolizidine enaminone intermediate. This method highlights a potential strategy for creating analogues of this compound. The reaction of the enolate of the quinolizidine enaminone with 4-bromo-1-butene in the presence of LiN(SiMe₃)₂ (LiHMDS) in THF afforded the desired (R)-4-(but-3-en-1-yl)-7,8,9,9a-tetrahydro-1H-quinolizin-2(6H)-one in 55% yield. rsc.org

Another common strategy involves the use of Grignard reagents. For instance, 3-butenylmagnesium bromide can act as a nucleophile to attack an electrophilic center on a piperidine precursor. sigmaaldrich.com For example, the reaction of 3-butenylmagnesium bromide with a piperidin-3-one would introduce the butenyl side chain, and subsequent reduction of the resulting tertiary alcohol would yield the desired product.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org A protected 3-halopiperidine could be coupled with but-3-en-1-ylboronic acid or its esters in the presence of a palladium catalyst to install the butenyl side chain. nih.gov

Advanced Synthetic Transformations for Substituted Piperidine Synthesis

Recent reviews have highlighted a variety of advanced synthetic strategies, including:

Multicomponent Reactions: These reactions combine three or more starting materials in a single operation to rapidly build molecular complexity, offering a highly efficient route to polysubstituted piperidines. ajchem-a.com

Catalytic Asymmetric Methods: The development of chiral catalysts has enabled the enantioselective synthesis of substituted piperidines, which is crucial for the preparation of chiral drugs. acs.orgorganic-chemistry.org

Flow Chemistry: The use of microreactors in flow chemistry can offer improved reaction control, safety, and scalability for the synthesis of piperidine derivatives. nih.gov

These advanced transformations, while not always directly applied to the synthesis of this compound in the literature, represent the cutting edge of piperidine synthesis and offer powerful tools that could be adapted for the construction of this target molecule and its analogues.

Stereoselective and Enantioselective Synthesis of this compound and Derivatives

The synthesis of specific stereoisomers of this compound and its analogs is a critical area of research, as the three-dimensional arrangement of atoms in these molecules can significantly influence their biological activity. Stereoselective and enantioselective methods aim to control the formation of stereocenters during the synthetic process, yielding a desired diastereomer or enantiomer in high purity.

Diastereoselective Methods

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. In the context of 3-substituted piperidines, this often involves the construction of the piperidine ring in a manner that favors the formation of one diastereomer over others.

One notable approach involves a nitro-Mannich reaction followed by a ring-closure condensation to construct the piperidine ring. In this method, the relative stereochemistry at the C-2 and C-3 positions can be controlled. For instance, kinetic protonation of a nitronate intermediate can lead to one diastereomer, while thermodynamic equilibration of the nitro group can favor another. Further stereocontrol at other positions, such as C-6, can be achieved through various imine reduction techniques. For example, the use of triacetoxyborohydride for iminium ion reduction typically establishes a cis relationship between the substituents at C-2 and C-6, whereas triethylsilane/TFA reduction of an acyliminium ion or Lewis acid-catalyzed imine reduction with lithium aluminum hydride can produce the trans relationship nih.gov.

Another strategy employs a stereoselective three-component vinylogous Mannich-type reaction (VMR). This method, inspired by the biosynthesis of piperidine alkaloids, utilizes a 1,3-bis-trimethylsily enol ether as a dienolate. The reaction with an aldehyde and a chiral amine, such as α-methyl benzylamine, leads to a cyclized chiral dihydropyridinone adduct, which serves as a versatile intermediate for creating multi-substituted chiral piperidines rsc.orgrsc.orgrsc.org. The stereochemistry is controlled by the chiral amine, and subsequent transformations can yield various piperidine derivatives rsc.orgrsc.org.

The table below summarizes key aspects of diastereoselective methods for synthesizing substituted piperidines.

| Method | Key Reaction | Stereochemical Control | Resulting Intermediate/Product |

| Nitro-Mannich/Ring Closure | Nitro-Mannich reaction, condensation, imine reduction | Kinetic vs. thermodynamic protonation; choice of reducing agent | 2,3,6-trisubstituted piperidines with controlled relative stereochemistry nih.gov |

| Vinylogous Mannich Reaction | Three-component reaction of a dienolate, aldehyde, and chiral amine | Use of a chiral amine auxiliary | Chiral 2,3-dihydropyridinone intermediate rsc.orgrsc.orgrsc.org |

Chiral Catalyst Applications in Piperidine Synthesis

Chiral catalysts are instrumental in enantioselective synthesis, enabling the formation of a specific enantiomer of a chiral product from achiral or racemic starting materials. Several catalytic systems have been developed for the synthesis of enantioenriched piperidines.

A rhodium-catalyzed asymmetric reductive Heck reaction provides a powerful method for accessing enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines nih.govorganic-chemistry.org. This reaction couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. The use of a chiral phosphine ligand, such as (S)-Segphos, in conjunction with a rhodium catalyst, allows for high enantioselectivity organic-chemistry.org. The resulting tetrahydropyridine can then be reduced to the corresponding piperidine nih.govorganic-chemistry.orgacs.org. This method demonstrates broad functional group tolerance nih.govacs.org.

Another approach involves the catalytic enantioselective bromocyclization of olefinic amides. Using amino-thiocarbamate catalysts, 2-substituted 3-bromopiperidines can be formed with high enantiomeric excess. These intermediates can then undergo a silver salt-mediated rearrangement to yield 3-substituted piperidines, a process that has been successfully applied to the synthesis of the dopaminergic drug, Preclamol rsc.org.

Furthermore, a synergistic Cu/Ir-catalyzed protocol has been developed for the asymmetric allylation of piperidine precursors, which can then undergo an aza-Prins cyclization. This method allows for excellent enantioselectivity control in the initial allylation step researchgate.net.

The following table details examples of chiral catalysts used in the synthesis of substituted piperidines.

| Catalyst System | Reaction Type | Ligand/Catalyst | Product Type | Enantioselectivity |

| Rhodium | Asymmetric Reductive Heck | (S)-Segphos | 3-substituted tetrahydropyridines | High (e.g., 96% ee) nih.govorganic-chemistry.org |

| Amino-thiocarbamate | Enantioselective Bromocyclization | Chiral amino-thiocarbamate | 2-substituted 3-bromopiperidines | High rsc.org |

| Copper/Iridium | Asymmetric Allylation | Synergistic Cu/Ir catalysts | Chiral piperidine-γ-butyrolactone skeletons | Excellent researchgate.net |

Enantiocontrolled Approaches to Substituted Piperidines

Enantiocontrolled synthesis involves the use of a chiral auxiliary or a chiral starting material to direct the stereochemical outcome of a reaction. This approach is widely used to produce piperidines with a defined absolute stereochemistry.

One method utilizes (η³-dihydropyridinyl)molybdenum complexes as chiral scaffolds. An enantiopure complex can be prepared through an enzymatic kinetic resolution. This chiral scaffold can then be used to direct the synthesis of either 2,3,6-cis- or 2,6-cis-3-trans-trisubstituted piperidines, depending on the reaction sequence. This methodology has been applied to the total synthesis of the alkaloid (-)-indolizidine 209B nih.govacs.org.

Another strategy involves the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The stereochemical outcome is controlled by the choice of the starting lactam's configuration and the order in which the substituents are introduced. This method allows for high stereoselectivity in the creation of a quaternary stereocenter at the 3-position of the piperidine ring and has been used in the synthesis of (-)-quebrachamine nih.gov.

Organometallic Chemistry in Piperidine Scaffold Construction

Organometallic reagents and catalysts play a crucial role in the construction of the piperidine scaffold, enabling a variety of bond-forming reactions.

Organozinc reagents are valued for their functional group tolerance due to the less polar, covalent nature of the zinc-carbon bond. They can be used in cross-coupling reactions with various electrophiles in the presence of a palladium catalyst whiterose.ac.uk. For instance, protected β-aminoalkyl zinc iodides can react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, followed by cyclization to yield enantiomerically enriched 5-methylene piperidines whiterose.ac.uk.

Palladium catalysis is also central to other piperidine syntheses. For example, the ring opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition has been reported for the synthesis of functionalized piperidines whiterose.ac.uk. Additionally, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine is a key step in a three-step synthesis of enantioenriched 3-piperidines from pyridine nih.govacs.org.

Molybdenum complexes have also been employed as chiral scaffolds in the enantiocontrolled synthesis of trisubstituted piperidines. These (η³-dihydropyridinyl)molybdenum complexes allow for the stereocontrolled addition of substituents to the piperidine precursor nih.govacs.org.

Multicomponent Reaction Strategies toward Piperidine Compounds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. MCRs are advantageous for building complex molecules like substituted piperidines, as they often reduce the number of synthetic steps, simplify purification, and decrease solvent consumption hse.ru.

A four-component reaction has been developed for the stereoselective synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centers. This reaction involves the Michael–Mannich–cyclization cascade of dicyano olefins, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, aromatic aldehydes, and ammonium acetate, which acts as both a base and a nitrogen source hse.ru.

Another example is the tandem aza[4+2]cycloaddition/allylboration multicomponent reaction between 1-aza-4-boronobutadienes, maleimides, and aldehydes to produce polysubstituted piperidines acs.orgnih.gov. A four-component variant of this reaction in solution phase has also been developed, which avoids the need to pre-form the azabutadiene component acs.orgnih.gov.

Furthermore, a three-component vinylogous Mannich-type reaction, inspired by biosynthesis, has been used to assemble multi-substituted chiral piperidines from a 1,3-bis-trimethylsily enol ether, various aldehydes, and a chiral amine rsc.orgrsc.org. This approach yields a chiral 2,3-dihydropyridinone intermediate that is key to building the final piperidine products rsc.orgrsc.orgrsc.org.

Catalysts such as H₃PW₁₂O₄₀ have been used to facilitate the diastereoselective multicomponent synthesis of highly functionalized piperidines from β-keto-esters, aromatic aldehydes, and anilines benthamdirect.com. Dual-functional ionic liquids have also been employed as catalysts for the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates to afford substituted piperidines researchgate.net.

The table below provides an overview of different multicomponent strategies for piperidine synthesis.

| Reaction Name/Type | Number of Components | Reactants | Catalyst/Conditions | Product |

| Michael–Mannich–cyclization cascade | Four | Dicyano olefins, pyridinium halides, aromatic aldehydes, ammonium acetate | Reflux in methanol | Pyridinium-substituted piperidin-2-ones hse.ru |

| Aza[4+2]cycloaddition/allylboration | Three or Four | 1-aza-4-boronobutadienes, maleimides, aldehydes | Solution phase | Polysubstituted piperidines acs.orgnih.gov |

| Vinylogous Mannich Reaction | Three | 1,3-bis-trimethylsily enol ether, aldehydes, chiral amine | Sn(OTf)₂ | Chiral 2,3-dihydropyridinone rsc.orgrsc.org |

| Condensation | Three | β-keto-esters, aromatic aldehydes, anilines | H₃PW₁₂O₄₀ | Highly functionalized piperidines benthamdirect.com |

| Pseudo five-component reaction | Three (effectively five) | Aromatic aldehydes, anilines, alkyl acetoacetates | Dual-functional ionic liquid | Substituted piperidines researchgate.net |

Oxidative Carbon-Hydrogen Bond Functionalizations in Piperidine Synthesis

Oxidative Carbon-Hydrogen (C-H) bond functionalization is an emerging and powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials.

In the context of piperidine synthesis, direct α-C–H bond functionalization of the saturated N-heterocyclic ring is a key area of research. While significant progress has been made with pyrrolidines and piperidines, the application to piperazines has presented challenges due to the presence of the second nitrogen atom, which can lead to side reactions or decreased reactivity nih.gov.

One strategy for the α-functionalization of N-alkyl piperidines involves the selective formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides. This is achieved through an α-C–H elimination, providing excellent selectivity for the endocyclic position. These iminium intermediates can then be trapped in situ with a variety of carbon-based nucleophiles, enabling alkylation, azinylation, and trifluoromethylation acs.org.

Photoredox catalysis has also been employed for the C-H functionalization of piperazines, a close analog of piperidines. For example, the use of an iridium-based photocatalyst can facilitate the C-H arylation of N-aryl piperazines with 1,4-dicyanobenzene nih.govencyclopedia.pubmdpi.com. Mechanistically, this process often involves a single-electron transfer from the amine to the excited photocatalyst, generating an amino radical cation, which then leads to the formation of an α-amino radical that can react with a coupling partner encyclopedia.pubmdpi.com.

Derivatization and Structural Diversity of 3 but 3 En 1 Yl Piperidine Analogues

Modification of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for derivatization due to its nucleophilicity. ambeed.com Common modifications include N-alkylation, N-acylation, and the introduction of various protecting groups, which can alter the compound's physical properties and biological activity, as well as serve as handles for further functionalization.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting 3-(but-3-en-1-yl)piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the secondary amine, increasing its nucleophilicity to facilitate substitution. researchgate.net The choice of solvent, commonly a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is crucial for reaction efficiency. researchgate.netfabad.org.tr This modification is fundamental for creating a library of analogues with varying steric and electronic properties at the nitrogen center.

N-Acylation: The piperidine nitrogen can be readily acylated using acylating agents like acid chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base such as triethylamine (B128534) yields the corresponding N-acetyl derivative. This transformation converts the basic amine into a neutral amide, which can significantly impact the molecule's interaction with biological targets. N-acylation is also a common strategy for installing protecting groups. nih.gov

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine and an aryl halide, providing access to a class of compounds with distinct conformational and electronic characteristics.

Table 1: Examples of Piperidine Nitrogen Modification Reactions

| Reaction Type | Electrophile Example | Base/Catalyst | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | 1-methyl-3-(but-3-en-1-yl)piperidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine | 1-acetyl-3-(but-3-en-1-yl)piperidine |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Pyridine | 1-tosyl-3-(but-3-en-1-yl)piperidine |

Functionalization of the But-3-en-1-yl Side Chain

The terminal double bond of the but-3-en-1-yl side chain is a key functional handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Hydroboration-Oxidation: This two-step reaction is a powerful method for the anti-Markovnikov hydration of the terminal alkene. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), yields the corresponding primary alcohol, 4-(piperidin-3-yl)butan-1-ol. khanacademy.orglibretexts.org This reaction proceeds with syn-addition of the hydrogen and hydroxyl group. wikipedia.org The resulting alcohol can be further oxidized or used in esterification or etherification reactions.

Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the carbon-carbon double bond. libretexts.orgwikipedia.org When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc), the double bond is cleaved to yield 3-(piperidin-3-yl)propanal. organic-chemistry.orgiitk.ac.inmasterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would instead produce 3-(piperidin-3-yl)propanoic acid. This reaction is highly valuable for shortening the side chain and introducing carbonyl or carboxyl functionality.

Olefin Metathesis: The terminal alkene is an excellent substrate for olefin metathesis reactions, which enable the formation of new carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.org

Cross-Metathesis: In this intermolecular reaction, this compound can be reacted with another terminal alkene in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a new, longer-chain alkene. raineslab.comsigmaaldrich.com This allows for the introduction of various functional groups at the terminus of the side chain.

Ring-Closing Metathesis (RCM): If the piperidine nitrogen is first acylated with a substituent containing a terminal alkene (e.g., an acryloyl group), RCM can be employed to form a condensed bicyclic system. acs.org

Table 2: Representative Reactions of the But-3-en-1-yl Side Chain

| Reaction Type | Reagents | Key Intermediate/Catalyst | Product Functional Group |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Trialkylborane | Primary Alcohol (-CH₂OH) |

| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S | Ozonide | Aldehyde (-CHO) |

Regioselective and Stereoselective Functionalization of the Piperidine Ring System

Achieving regioselective and stereoselective functionalization of the saturated piperidine ring is a significant synthetic challenge. Modern methods, particularly those involving C-H activation, have provided powerful tools to address this.

Directed C-H Functionalization: The installation of a directing group on the piperidine nitrogen can enable the activation of specific C-H bonds within the ring. For example, palladium-catalyzed C(sp³)–H arylation has been used to functionalize the C4 position of piperidines bearing a C3 directing group. acs.org Similarly, the choice of protecting group and catalyst can direct functionalization to the C2 or C4 positions. nih.govdntb.gov.ua While direct C3 functionalization is challenging due to the electronic deactivating effect of the nitrogen, indirect methods have been developed. nih.govdntb.gov.ua These strategies allow for the precise installation of aryl or other groups onto the piperidine core.

Enolate Chemistry of Piperidone Derivatives: An alternative strategy involves the oxidation of the piperidine to a piperidone. The resulting ketone can then undergo a range of alpha-functionalization reactions via its enolate. For instance, regioselective alkylation at the C3 position of a piperidone can be achieved, which, after reduction of the ketone, yields a 3-substituted piperidine. odu.edu

Stereoselective Synthesis: The stereochemical configuration of substituents on the piperidine ring can be critical for biological activity. Stereoselective syntheses often employ chiral auxiliaries or catalysts to control the formation of new stereocenters. rsc.orggoogle.com For example, a stereoselective three-component vinylogous Mannich-type reaction can produce chiral dihydropyridinone intermediates, which serve as versatile precursors for building a variety of multi-substituted chiral piperidine compounds. rsc.org

Synthesis of Spiropiperidines and Condensed Piperidine Architectures

The this compound scaffold is a valuable precursor for the synthesis of more complex, three-dimensional structures such as spiropiperidines and condensed polycyclic systems. These architectures are of great interest in drug discovery as they can explore new regions of chemical space. rsc.org

Spiropiperidines: 3-Spiropiperidines can be synthesized through intramolecular cyclization strategies. One approach, termed the 'Clip-Cycle' method, involves an initial cross-metathesis of an N-protected amine containing a terminal alkene with a thioacrylate. rsc.org The resulting product then undergoes an intramolecular asymmetric aza-Michael cyclization, promoted by a chiral catalyst, to form the 3-spiropiperidine structure with high enantioselectivity. rsc.orgwhiterose.ac.uk

Condensed Piperidine Architectures: Condensed ring systems, such as quinolizidines and indolizidines, can be constructed from this compound derivatives through intramolecular cyclization reactions. nih.gov

Ring-Closing Metathesis (RCM): As mentioned previously, derivatization of the piperidine nitrogen with an olefin-containing substituent, followed by RCM with the butenyl side chain, can generate fused bicyclic lactams. acs.org

Radical Cyclization: Intramolecular radical cyclization of appropriately functionalized derivatives can lead to the formation of a new ring fused to the piperidine core. For example, a 1,6-hydrogen atom transfer followed by cyclization can form bicyclic piperidine systems. nih.gov

Mannich-type Reactions: Inspired by biosynthesis, intramolecular Mannich-type reactions can be used to construct a second ring. A suitably functionalized substrate can undergo cyclization to form a quinolizidine (B1214090) enaminone, a versatile intermediate for the synthesis of various natural alkaloids. rsc.org

Table 3: Strategies for Complex Piperidine Architectures

| Architecture | Key Strategy | Reaction Type | Resulting System |

|---|---|---|---|

| 3-Spiropiperidine | 'Clip-Cycle' | Cross-Metathesis & Aza-Michael Addition | Spiro[piperidine-3,X'-cycle] |

| Condensed Bicyclic | Ring-Closing Metathesis (RCM) | Intramolecular Olefin Metathesis | Quinolizidine or Indolizidine precursor |

Analytical and Spectroscopic Characterization Techniques for Substituted Piperidines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(but-3-en-1-yl)piperidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the butenyl side chain. The chemical shifts of the piperidine ring protons are influenced by their position relative to the nitrogen atom and the alkyl substituent. Typically, protons on carbons adjacent to the nitrogen (C2 and C6) appear at a lower field (δ 2.5-3.0 ppm) compared to the other ring protons. The protons on the butenyl side chain will have characteristic chemical shifts, with the terminal vinyl protons appearing in the δ 4.9-5.8 ppm region and the allylic and other methylene protons appearing at higher fields.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the piperidine ring typically resonate in the δ 20-60 ppm range, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbons of the butenyl side chain will have distinct signals, with the sp² hybridized carbons of the double bond appearing significantly downfield (δ 114-140 ppm). The analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine H2, H6 | 2.8 - 3.2 | 50 - 55 |

| Piperidine H3 | 1.7 - 2.1 | 30 - 35 |

| Piperidine H4, H5 | 1.4 - 1.8 | 24 - 30 |

| Butenyl CH₂ (alpha to ring) | 1.5 - 1.9 | 35 - 40 |

| Butenyl CH₂ (beta to ring) | 2.0 - 2.4 | 30 - 35 |

| Butenyl =CH | 5.7 - 5.9 | 138 - 140 |

| Butenyl =CH₂ | 4.9 - 5.1 | 114 - 116 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound like this compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its different bonds. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic CH₂ groups of the piperidine ring and the butenyl side chain are expected in the 2850-3000 cm⁻¹ range. The presence of the terminal double bond in the butenyl group will give rise to a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. Furthermore, characteristic out-of-plane bending vibrations for the vinyl group are expected in the 910-990 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C stretching vibration of the butenyl side chain is expected to show a strong signal in the Raman spectrum. The symmetric C-H stretching and bending modes of the piperidine ring and the side chain will also be visible. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of the observed IR and Raman bands to specific molecular motions. researchgate.netnih.govmdpi.commdpi.comscispace.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 (medium) | Weak |

| =C-H Stretch | 3010 - 3095 (medium) | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 (strong) | Strong |

| C=C Stretch | 1640 - 1680 (medium) | Strong |

| N-H Bend | 1590 - 1650 (medium) | Weak |

| C-H Bend | 1350 - 1470 (medium) | Medium |

| =C-H Bend (out-of-plane) | 910 - 990 (strong) | Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

In ESI-MS, which is a soft ionization technique, the compound is expected to be observed primarily as its protonated molecule [M+H]⁺, confirming its molecular weight. nih.govscispace.comscielo.br This is particularly useful for verifying the successful synthesis of the target compound.

Under EI-MS, the molecule is subjected to higher energy, leading to fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of piperidine derivatives is well-documented and often involves the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgchemguide.co.uklibretexts.org For this compound, a prominent fragment would likely result from the loss of the butenyl side chain. Other characteristic fragment ions could arise from the cleavage of the piperidine ring itself. The analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure. nih.govscielo.brnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) |

| 138 | [C₉H₁₆N]⁺ | Loss of a hydrogen atom from the molecular ion |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the butenyl side chain at the C3 position |

X-ray Crystallography for Solid-State Structure Determination and Noncovalent Interaction Analysis

For substituted piperidines, the ring typically adopts a chair conformation. X-ray analysis would confirm this and determine the orientation of the butenyl substituent at the C3 position (axial or equatorial). In the solid state, intermolecular forces play a crucial role in the crystal packing. For the free base, hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another is expected. In the case of a salt, such as the hydrochloride, strong N⁺-H···Cl⁻ hydrogen bonds would be the dominant intermolecular interaction, linking the piperidinium cations and chloride anions into a stable crystal lattice. nih.gov The analysis of these noncovalent interactions is important for understanding the physical properties of the compound, such as its melting point and solubility. nih.govmdpi.commdpi.com

While an experimental crystal structure for this compound is not publicly available, the structural data from related piperidine derivatives provide a strong basis for predicting its solid-state conformation and packing arrangement.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| 3-butylpiperidine |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., but-3-enyl group integration at δ 4.8–5.2 ppm for vinyl protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR spectroscopy : Stretching frequencies for C=C (1640–1680 cm⁻¹) and piperidine N-H (3300–3500 cm⁻¹) confirm functional groups .

- DFT calculations : Optimize molecular geometry and predict vibrational spectra using Gaussian09 with B3LYP/6-31G* basis sets. Compare computed vs. experimental data to validate structural assignments .

How does the 3D conformation of this compound influence its pharmacological profile?

Advanced

The "escape from flatland" principle highlights that saturated, 3D structures enhance target engagement. For this compound:

- Stereoelectronic effects : The alkenyl group introduces torsional strain, favoring boat conformations in the piperidine ring, which may improve binding to hydrophobic pockets in enzymes .

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like acetylcholinesterase or serotonin receptors. Compare binding energies with rigid analogs (e.g., phenylpiperidines) to assess conformational flexibility’s role .

What strategies optimize multi-step synthesis of this compound derivatives for high-throughput screening?

Q. Advanced

- Parallel synthesis : Employ Ugi or Petasis reactions to generate diverse analogs in 96-well plates. Use automated liquid handlers for reagent dispensing .

- Catalyst screening : Test Pd/C, Raney nickel, or enzyme-mediated catalysis for stereoselective reductions. Reaction monitoring via inline FTIR ensures intermediate stability .

- DOE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., 60°C in THF with 5 mol% Pd/C for 90% yield) .

How can researchers translate in vitro activity of this compound to in vivo efficacy?

Q. Advanced

- ADMET profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (AMES test). Piperidine derivatives often show favorable blood-brain barrier penetration due to moderate logP values (~2.5) .

- Pharmacokinetic modeling : Use GastroPlus to simulate oral bioavailability. Adjust formulations (e.g., nanocapsules) to enhance solubility if clogP >3 .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines; prioritize PubChem and peer-reviewed studies.

- Methodological rigor and cross-validation (experimental + computational) are emphasized to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.